molecular formula C5H6NO2- B1246006 3,4-Dihydro-2H-Pyrrole-2-carboxylate

3,4-Dihydro-2H-Pyrrole-2-carboxylate

Cat. No.: B1246006
M. Wt: 112.11 g/mol
InChI Key: DWAKNKKXGALPNW-UHFFFAOYSA-M
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Description

3,4-Dihydro-2H-pyrrole-2-carboxylate (hereafter referred to as DHPC) is a cyclic enamine-carboxylate with the molecular formula C₅H₆NO₂ and a monoisotopic mass of 112.0404 g/mol . Its (2S)-stereoisomer, 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), serves as a biosynthetic precursor to the antibiotic anthelvencin in Streptomyces strains, where the gene cluster athv28 is critical for its production . DHPC derivatives are integral to secondary metabolite pathways, particularly in pyrrolamide-type antibiotics, and exhibit structural plasticity in enzymatic reactions, as seen in EctC-mediated conversions of L-glutamine to ADPC .

Physical Properties :

  • Melting Point: 140–142°C (decomposition)
  • pKa: 2.35 (predicted)
  • Density: 1.35 g/cm³

Properties

Molecular Formula

C5H6NO2-

Molecular Weight

112.11 g/mol

IUPAC Name

3,4-dihydro-2H-pyrrole-2-carboxylate

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/p-1

InChI Key

DWAKNKKXGALPNW-UHFFFAOYSA-M

SMILES

C1CC(N=C1)C(=O)[O-]

Canonical SMILES

C1CC(N=C1)C(=O)[O-]

Synonyms

1-pyrroline-5-carboxylate
delta(1)pyrroline-5-carboxylate
delta-1-pyrroline-5-carboxylate
delta-1-pyrroline-5-carboxylate, (+-)-isomer
delta-1-pyrroline-5-carboxylate, 14C-labeled, (+-)-isomer
delta-1-pyrroline-5-carboxylic acid
pyrroline-5-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog: 5-Alkyl/Aryl/Heteroaryl-Substituted Diethyl DHPC Derivatives

Diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates are synthesized via sodium iodide-catalyzed ring expansion of N-vinyl aziridines . These derivatives feature substituents at position 5 (alkyl, aryl, or heteroaryl), significantly altering their physicochemical properties and applications.

Example :

  • Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate (CAS 952-27-2) has a molecular weight of 217.26 g/mol (vs. DHPC’s 112.11 g/mol) due to the phenyl and ethyl groups .

Key Differences :

  • Synthesis : DHPC is biosynthesized enzymatically, while diethyl derivatives are chemically synthesized via aziridine intermediates .
  • Applications : Diethyl derivatives are explored as intermediates in organic synthesis, whereas DHPC/ADPC primarily serve as antibiotic precursors .

Pyrazole Derivatives: 2,3-Dihydro-1H-Pyrazole-4-carbonitriles

2,3-Dihydro-1H-pyrazole-4-carbonitriles share a partially unsaturated heterocyclic core with DHPC but differ in ring size and functional groups. Synthesized using green deep eutectic solvents (e.g., K₂CO₃:glycerol), these compounds exhibit antioxidant (IC₅₀: 25–100 μg/mL for DPPH scavenging) and antimicrobial activities (MIC: 0.5–8 μg/mL against S. aureus and E. coli) .

Contrast with DHPC :

  • Bioactivity : Pyrazole derivatives directly inhibit pathogens and free radicals, unlike DHPC, which functions as a biosynthetic building block .
  • Synthesis : Pyrazoles are synthesized via cyclocondensation, while DHPC relies on enzymatic pathways .

Hydroxylated and Acetylated Pyrrole Derivatives

  • 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2386-28-9): Contains acetyl and methyl groups, enhancing steric bulk and electronic effects for applications in materials science .

Comparison :

  • Substituent Effects : Hydroxyl/acetyl groups increase solubility and reactivity compared to DHPC’s simpler carboxylate structure.
  • Applications : These derivatives are tailored for optical/electronic materials or chelation, contrasting with DHPC’s metabolic role .

Data Tables

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
3,4-Dihydro-2H-pyrrole-2-carboxylate C₅H₆NO₂ 112.11 None 140–142 (dec.)
Ethyl 5-phenyl-DHPC C₁₃H₁₅NO₂ 217.26 Phenyl, ethyl Not reported
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate C₉H₁₀NO₃ 179.18 Acetyl, methyl Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-Pyrrole-2-carboxylate
Reactant of Route 2
3,4-Dihydro-2H-Pyrrole-2-carboxylate

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